molecular formula C7H7FN2O2 B2624714 2-Fluoro-N-methyl-5-nitroaniline CAS No. 110729-51-6

2-Fluoro-N-methyl-5-nitroaniline

Cat. No.: B2624714
CAS No.: 110729-51-6
M. Wt: 170.143
InChI Key: YWKHWTYJUYVMND-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position, a nitro group at the 5-position, and a methyl group on the nitrogen atom. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-N-methyl-5-nitroaniline can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-5-nitroaniline with paraformaldehyde in methanol, followed by the addition of sodium methoxide. The reaction mixture is stirred at room temperature for 16 hours, and then sodium borohydride is added in two aliquots. The reaction is monitored by LCMS, and upon completion, the mixture is poured into an aqueous solution of potassium hydroxide to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-N-methyl-5-nitroaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluorine atom can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-methyl-5-nitroaniline is unique due to the presence of both the fluorine atom and the N-methyl group, which can influence its reactivity and interactions with other molecules. The combination of these substituents can enhance the compound’s stability and specificity in various applications .

Properties

IUPAC Name

2-fluoro-N-methyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKHWTYJUYVMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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